molecular formula C20H18FN5O2 B611965 (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one CAS No. 934343-74-5

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one

Cat. No. B611965
M. Wt: 379.39
InChI Key: WSMQUUGTQYPVPD-OAHLLOKOSA-N
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Description

This would typically include the IUPAC name, molecular formula, and molecular weight of the compound. The compound’s structure would be described in terms of its functional groups and any notable features.



Synthesis Analysis

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Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various types of chemical reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Structural Relevance in Medicinal Chemistry

The structure of this compound is closely related to pyrimidine derivatives, a class of compounds with significant pharmacological activities. Pyrimidines, including fluorinated pyrimidines, are widely studied for their anticancer properties and roles in personalized medicine (Gmeiner, 2020). The specific structure of this compound, incorporating a fluorinated phenyl group and a methoxypyridinyl moiety, suggests its potential for high selectivity and potency in targeting biological receptors or enzymes.

Synthetic Pathways and Chemical Modifications

The synthesis of complex molecules like "(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one" often involves multistep chemical reactions, utilizing various catalysts and conditions to achieve the desired structure. Research on hybrid catalysts indicates the importance of such catalysts in synthesizing pyranopyrimidine scaffolds, which are precursors or structurally related to the target compound (Parmar, Vala, & Patel, 2023). This highlights the ongoing advancements in synthetic methods to efficiently produce complex molecules with specific structural features for pharmaceutical applications.

Safety And Hazards

This would involve studying the compound’s toxicity, potential for causing an allergic reaction, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.


Please consult with a qualified professional or researcher for accurate information.


properties

IUPAC Name

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQUUGTQYPVPD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239429
Record name HSP-990
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one

CAS RN

934343-74-5
Record name HSP-990
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934343745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HSP-990
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HSP-990
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0WBA7B62L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one
Reactant of Route 2
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one
Reactant of Route 3
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one
Reactant of Route 4
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one
Reactant of Route 5
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one
Reactant of Route 6
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one

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